1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound featuring a fusion of a piperazine ring with triazolopyrimidine and a methylbenzoyl moiety. This structural arrangement grants the compound significant potential for applications across a spectrum of scientific fields, from medicinal chemistry to material sciences.
Preparation Methods
Synthetic routes and reaction conditions: 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be synthesized through a series of organic reactions, beginning with the formation of the triazolopyrimidine core, typically via cyclization reactions of hydrazines with nitriles. Following this, the coupling of the piperazine ring and the introduction of the 4-methylbenzoyl group is achieved through acylation reactions. Each step involves meticulous control of reaction conditions, such as temperature, solvent choice, and catalyst use, to ensure high yield and purity.
Industrial production methods: For large-scale production, the process is adapted to continuous flow systems to improve efficiency and scalability. Key considerations include optimizing reaction conditions to minimize by-product formation and implementing purification techniques like recrystallization or chromatography for the final product.
Chemical Reactions Analysis
Types of reactions: 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the triazolopyrimidine ring can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly on the piperazine or benzoyl moieties.
Common reagents and conditions: Common reagents include hydrogen gas for reduction, permanganates or dichromates for oxidation, and nucleophiles like amines or alkoxides for substitution reactions. Reactions are generally performed under controlled temperatures, with solvents like ethanol, dichloromethane, or acetonitrile.
Major products: Major products depend on the type of reaction; for example, oxidation might yield hydroxyl derivatives, while substitution could introduce functional groups such as alkyl or aryl groups to the original molecule.
Scientific Research Applications
1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine finds uses in various fields:
Chemistry: Functions as a precursor or intermediate in synthesizing more complex organic molecules.
Biology: Explored for potential interactions with biological macromolecules, impacting pathways critical for disease treatment.
Medicine: Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in material sciences for developing advanced materials with specific mechanical or chemical properties.
Mechanism of Action
Compared to other compounds with similar structures, such as analogs with variations in the benzoyl or piperazine rings, 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibits unique properties like enhanced stability or specific binding affinities that make it particularly useful in targeted applications.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1-(4-Methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1-(4-Bromobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
These compounds provide a comparative perspective, highlighting the distinct characteristics and advantages of 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-16-7-9-17(10-8-16)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARAFWKUGXLLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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